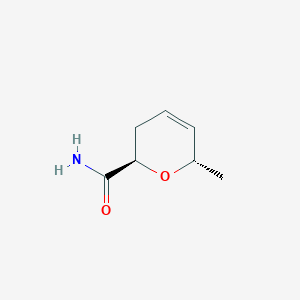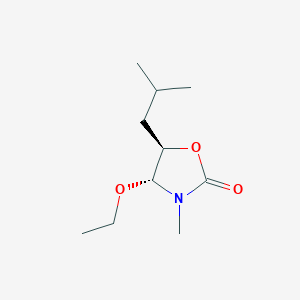
QUINIC ACID,(3R,5R)-1,3,4,5-TETRAHYDROXY-CYCLOHEXANECARBOXYLIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a naturally occurring compound found in various plants, including cinchona bark, apples, and strawberries. Quinic acid plays a significant role in plant metabolism and has various applications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: Quinic acid can be synthesized through several methods, including the hydrolysis of quinic acid esters or the fermentation of certain microorganisms. The industrial production of quinic acid typically involves the extraction from plant sources, followed by purification processes to obtain the pure compound.
Industrial Production Methods: In the industrial setting, quinic acid is often extracted from plant materials using solvents such as water or organic solvents. The extracted compound is then purified through techniques like crystallization, chromatography, or distillation to achieve the desired purity and yield.
化学反応の分析
Types of Reactions: Quinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Quinic acid can be oxidized to quinolactone using oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reduction of quinic acid can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Quinic acid can undergo substitution reactions with halogenating agents like thionyl chloride (SOCl2) to form quinic acid derivatives.
Major Products Formed:
Quinolactone: Formed through the oxidation of quinic acid.
Reduced Quinic Acid Derivatives: Resulting from the reduction of quinic acid.
Quinic Acid Halides: Produced through substitution reactions.
科学的研究の応用
Quinic acid has a wide range of applications in scientific research, including:
Chemistry: Quinic acid is used as a starting material for the synthesis of various pharmaceuticals and fine chemicals.
Biology: It serves as a precursor in the biosynthesis of important biomolecules, such as chlorogenic acid, which has antioxidant properties.
Medicine: Quinic acid derivatives are explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Quinic acid is utilized in the food and beverage industry as a flavoring agent and preservative.
作用機序
The mechanism by which quinic acid exerts its effects involves its interaction with molecular targets and pathways. Quinic acid and its derivatives can modulate various biological processes, such as enzyme inhibition and receptor binding, leading to their therapeutic effects.
類似化合物との比較
Quinic acid is compared with other similar compounds, such as:
Chlorogenic Acid: A derivative of quinic acid with antioxidant properties.
Caffeic Acid: Another phenolic acid structurally related to quinic acid.
Gallic Acid: A trihydroxybenzoic acid with similar antioxidant properties.
Uniqueness: Quinic acid is unique in its ability to serve as a precursor for various bioactive compounds and its widespread presence in natural sources.
特性
CAS番号 |
115919-31-8 |
|---|---|
分子式 |
C9H17O5P |
分子量 |
0 |
同義語 |
QUINIC ACID,(3R,5R)-1,3,4,5-TETRAHYDROXY-CYCLOHEXANECARBOXYLIC ACID |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





